4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol
Description
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol is a phenolic compound featuring a 2,6-dimethoxyphenol core substituted at the 4-position with a furan-derived aminomethyl group. The methoxy groups at positions 2 and 6 enhance electron-donating effects, stabilizing the phenolic ring and influencing its reactivity . This compound has been investigated in medicinal chemistry for its role as a pan-RAS inhibitor (e.g., ADT-316), targeting oncogenic pathways in cancer .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C14H17NO4/c1-17-12-6-10(7-13(18-2)14(12)16)8-15-9-11-4-3-5-19-11/h3-7,15-16H,8-9H2,1-2H3 |
InChI Key |
FAWOUTBQMHJGMK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol typically involves the reaction of furan-2-ylmethanamine with a substituted aldehyde under specific conditions. One common method involves the use of diethyl phosphite as a reagent . The reaction is carried out in a round-bottom flask, and the conditions are optimized to achieve high yields.
Industrial Production Methods
Industrial production of furan derivatives often involves the use of microwave-assisted synthesis. This method allows for the efficient production of compounds under mild conditions, reducing reaction times and improving yields . The use of coupling reagents such as DMT/NMM/TsO− or EDC is common in these processes .
Chemical Reactions Analysis
Types of Reactions
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The furan ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary, but they often involve specific temperatures and solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different furan derivatives with varying degrees of oxidation .
Scientific Research Applications
4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(((Furan-2-ylmethyl)amino)methyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects . The exact molecular targets and pathways involved vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied 4-Position Substitutions
Key Observations :
- Substituent Impact: The furan-2-ylmethyl group in the target compound introduces heteroaromaticity, which may enhance binding to hydrophobic pockets in biological targets (e.g., RAS proteins) compared to simpler alkyl or phenolic substituents .
- Bioactivity : Compounds like 4-(oxadiazole-arylidene)-2,6-DMP exhibit antioxidant properties due to conjugation systems and electron-donating groups, whereas the target compound’s furan moiety may prioritize enzyme inhibition over radical scavenging .
Physicochemical Properties
- Solubility & Reactivity: The hydroxyl proton of 2,6-dimethoxyphenol derivatives exhibits a downfield shift in DMSO (~8.5 ppm) due to reduced resonance stabilization, as seen in NMR studies . The furan substituent may further polarize the phenolic ring, enhancing solubility in organic solvents.
- Synthetic Complexity : The target compound requires multi-step synthesis involving CDI-mediated amidation and furfuryl amine coupling , whereas oxadiazole derivatives are synthesized via Schiff base condensations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
